molecular formula C11H9IN2O B8604728 2-Iodo-5-(4-methoxyphenyl)pyrazine

2-Iodo-5-(4-methoxyphenyl)pyrazine

Cat. No.: B8604728
M. Wt: 312.11 g/mol
InChI Key: KETFZIOGFUDDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-(4-methoxyphenyl)pyrazine is a halogenated pyrazine derivative characterized by an iodine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity .

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

2-iodo-5-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C11H9IN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3

InChI Key

KETFZIOGFUDDFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, molecular weights, and applications of 2-Iodo-5-(4-methoxyphenyl)pyrazine with analogous compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
This compound I (2), 4-MeOPh (5) 352.16 (est.) Pharmaceuticals, electronics -
2-Chloro-5-(4-methoxyphenyl)pyrazine Cl (2), 4-MeOPh (5) 220.66 Synthetic intermediate, antimicrobial studies
6-Isopropoxy-2,3-bis(4-MeOPh)pyrazine OiPr (6), 4-MeOPh (2,3) ~430 (est.) Potent platelet aggregation inhibitor
2-Amino-3-benzyl-5-(4-MeOPh)pyrazine NH₂ (2), Bn (3), 4-MeOPh (5) 333.39 Marketed compound, research applications
  • Substituent Effects: Halogens (I vs. The electron-withdrawing nature of iodine could lower the LUMO energy, favoring n-type semiconductor behavior . Methoxy Groups: The 4-methoxyphenyl group is common across these compounds, contributing to π-π stacking and solubility in organic solvents. Its electron-donating effect may counterbalance the electron-withdrawing halogen or amino groups .

Key Research Findings and Data

Electronic Properties Comparison

Compound LUMO (eV) Reduction Potential (V vs. Ag/AgCl) Application
Fused pyrazine ribbons (16 rings) -3.78 -0.62 Organic electronics
2-Iodo-5-(4-MeOPh)pyrazine (est.) ~-3.5 -0.8 (est.) Semiconductor design -
2-Chloro-5-(4-MeOPh)pyrazine -3.24 -1.16 Intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.